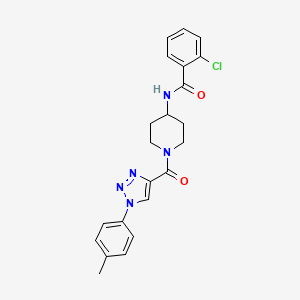

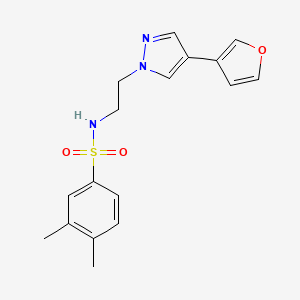

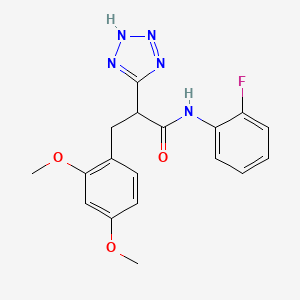

![molecular formula C17H12ClN3O B2944571 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 320422-37-5](/img/structure/B2944571.png)

1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hydrazone derivative. Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are usually formed by the action of hydrazine on ketones or aldehydes .

Molecular Structure Analysis

The molecular structure of hydrazones can vary depending on the specific substituents present. For example, a compound with a similar structure, (E)-N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was found to crystallize in the monoclinic P21/c space group .Chemical Reactions Analysis

Hydrazones are susceptible to hydrolysis . They can also condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a similar structure, (E)-N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was found to have a monoclinic crystal structure .科学的研究の応用

Fischer Synthesis of Indoles

The Fischer synthesis process is a well-established method for the synthesis of indoles from arylhydrazones, including those with substituents similar to the compound . Research by Fusco and Sannicolo (1978) delves into the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, uncovering the complex transformations that these compounds undergo during synthesis, including shifts and splitting of substituents, which are pivotal for creating a wide variety of indole derivatives with potential biological activities (Fusco & Sannicolo, 1978).

Indole Synthesis Classification

Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis methods, presenting a framework for classifying all indole syntheses. This classification encompasses various strategies for indole formation, highlighting the diverse synthetic routes that can be applied to compounds like 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone], thus offering insights into potential synthetic pathways and modifications for enhancing its biological activities (Taber & Tirunahari, 2011).

Biological Activities of Isatin Derivatives

The review by Sadeghian Zahra Sadeghian and Bayat (2022) focuses on isatin (1H-indole-2,3-diones) derivatives, emphasizing their role as precursors in synthesizing a vast array of heterocyclic compounds. Given the structural similarity, insights from isatin derivatives' synthetic versatility and biological activities can shed light on the potential research applications of 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] in developing new therapeutic agents or biological probes (Sadeghian Zahra Sadeghian & Bayat, 2022).

Acylhydrazone Derivatives

Acylhydrazone derivatives are highlighted for their "privileged structure," offering multiple ligand points for various bioreceptors. The review by Maia, Tesch, and Fraga (2014) discusses the therapeutic profiles and usability of N-acylhydrazone compounds, reflecting on their synthetic versatility and potential for modulating diverse molecular targets. This insight is particularly relevant for exploring the biological applications and therapeutic potential of 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] derivatives (Maia, Tesch, & Fraga, 2014).

作用機序

Indole Derivatives

This compound is an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Hydrazones

The compound also contains a hydrazone group. Hydrazones are known to react with aldehydes and ketones to form oximes or hydrazine . The nitrogen in these reactions acts as the nucleophile .

特性

IUPAC Name |

3-[(4-chlorophenyl)diazenyl]-1-prop-2-ynylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O/c1-2-11-21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h1,3-10,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXAAKNFFCBUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

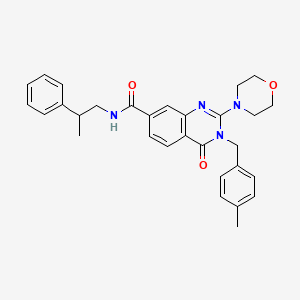

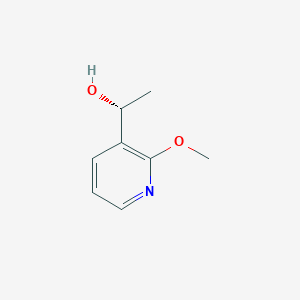

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)

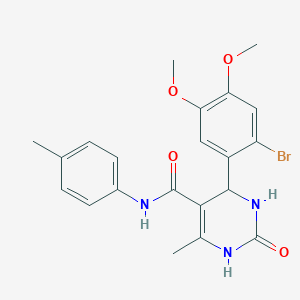

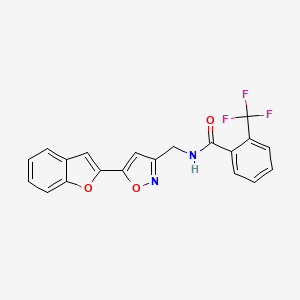

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)

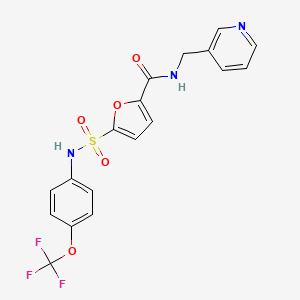

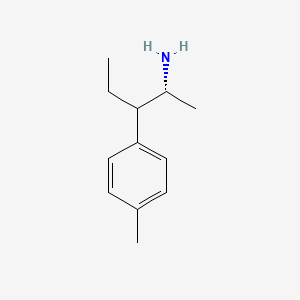

![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)